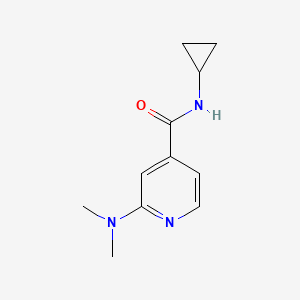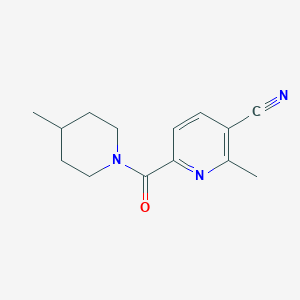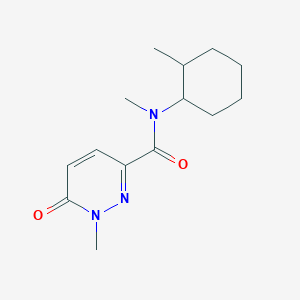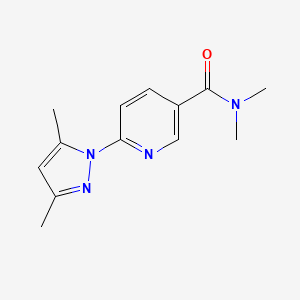
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide, also known as DMBC, is a chemical compound that has recently gained attention in scientific research. DMBC is a cyclobutane derivative that has been shown to have potential applications in the field of medicine due to its unique structure and mechanism of action. In
Mecanismo De Acción
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide involves the modulation of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in seizures, pain, and inflammation.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has also been found to reduce the levels of glutamate, an excitatory neurotransmitter that plays a role in the development of seizures, pain, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and can be used in in vitro and in vivo experiments. However, N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has limitations in terms of its solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide. One area of research could focus on the development of new synthesis methods that increase the yield and purity of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide. Another area of research could focus on the development of new analogs of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide that have improved solubility and pharmacological properties. Finally, future research could focus on the use of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide in the treatment of other neurological and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide involves the reaction of 2,2-dimethyl-1,3-propanediol with cyclobutanecarboxylic acid in the presence of a catalyst. The resulting product is then reacted with methylamine to produce N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide. This synthesis method has been found to be efficient and yields high purity N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide.
Aplicaciones Científicas De Investigación
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has been found to have potential applications in the field of medicine. It has been shown to have anticonvulsant effects and can be used to treat epilepsy. N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has also been found to have analgesic properties and can be used to treat pain. In addition, N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has been shown to have anti-inflammatory effects and can be used to treat inflammation-related diseases.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9(12(2,3)4)13(5)11(14)10-7-6-8-10/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKKEOFVTXOFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)

![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)



![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)


![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)

